1-(3,4-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
- This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit interesting biological properties.
- Its chemical structure consists of a pyrazolo[3,4-d]pyrimidine core with two aryl substituents: a 3,4-dimethylphenyl group and a 3-methylphenyl group.
- The compound’s systematic name reflects its substituents and fused ring system.
Preparation Methods
Synthetic Routes: One synthetic route involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by hydrolysis and treatment with substituted anilines.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but typically involve refluxing, acid/base treatments, and purification steps.
Industrial Production: While no specific industrial method is widely reported, research labs can synthesize this compound for study.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron reagents (e.g., boronic acids) are often used in Suzuki–Miyaura cross-coupling reactions.
Major Products: Coupling with aryl halides or other electrophiles yields biaryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for drug discovery and materials chemistry.
Biology: Investigated for potential bioactivity (e.g., kinase inhibitors).
Medicine: May have therapeutic applications (e.g., anticancer agents).
Industry: Potential use in organic electronics or other advanced materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its specific combination of substituents and fused ring system sets it apart.
Similar Compounds: Other pyrazolo[3,4-d]pyrimidines with different substituents exist, but their exact structures would require further investigation.
Remember that this compound’s applications and mechanisms are still actively studied, and new findings may emerge
Properties
Molecular Formula |
C22H23N5 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)11-18)21-20-13-25-27(22(20)24-14-23-21)19-10-9-16(3)17(4)12-19/h6-14H,5H2,1-4H3 |
InChI Key |
QWIUTIVZGSFQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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